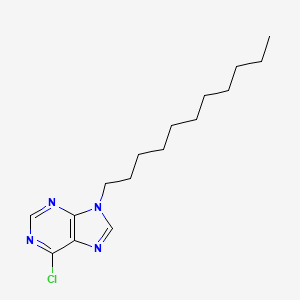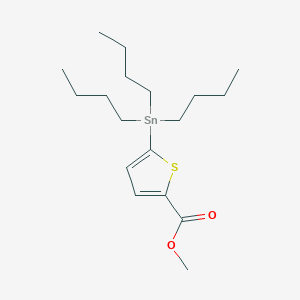
2-Thiophenecarboxylic acid, 5-(tributylstannyl)-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Thiophenecarboxylic acid, 5-(tributylstannyl)-, methyl ester is a derivative of thiophene, a five-membered aromatic heterocycle containing sulfur
Preparation Methods
The synthesis of 2-Thiophenecarboxylic acid, 5-(tributylstannyl)-, methyl ester typically involves the stannylation of thiophene derivatives. One common method is the reaction of 2-thiophenecarboxylic acid with tributyltin chloride in the presence of a base, followed by esterification with methanol. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium complexes to facilitate the stannylation process .
Chemical Reactions Analysis
2-Thiophenecarboxylic acid, 5-(tributylstannyl)-, methyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The stannyl group can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include halogens and organolithium compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield thiophene sulfoxides, while reduction with lithium aluminum hydride produces thiophene alcohols .
Scientific Research Applications
2-Thiophenecarboxylic acid, 5-(tributylstannyl)-, methyl ester has several applications in scientific research:
Organic Synthesis: It serves as a precursor for the synthesis of various thiophene derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.
Material Science: Thiophene derivatives are used in the fabrication of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Medicinal Chemistry: Compounds containing the thiophene ring system exhibit pharmacological properties such as anticancer, anti-inflammatory, and antimicrobial activities.
Mechanism of Action
The mechanism of action of 2-Thiophenecarboxylic acid, 5-(tributylstannyl)-, methyl ester involves its interaction with molecular targets through its functional groups. The stannyl group can participate in organometallic reactions, while the ester group can undergo hydrolysis to release the active thiophene derivative. These interactions can modulate various biochemical pathways, depending on the specific application and target molecule .
Comparison with Similar Compounds
2-Thiophenecarboxylic acid, 5-(tributylstannyl)-, methyl ester can be compared with other thiophene derivatives such as:
2-Thiophenecarboxylic acid, 5-methyl-: This compound has a methyl group instead of a stannyl group, leading to different reactivity and applications.
2-Thiophenecarboxylic acid, 5-(hydroxymethyl)-, methyl ester:
The uniqueness of this compound lies in its stannyl group, which provides distinct reactivity and enables its use in specialized organometallic reactions.
Properties
CAS No. |
157025-32-6 |
|---|---|
Molecular Formula |
C18H32O2SSn |
Molecular Weight |
431.2 g/mol |
IUPAC Name |
methyl 5-tributylstannylthiophene-2-carboxylate |
InChI |
InChI=1S/C6H5O2S.3C4H9.Sn/c1-8-6(7)5-3-2-4-9-5;3*1-3-4-2;/h2-3H,1H3;3*1,3-4H2,2H3; |
InChI Key |
JKIKBEDUDKMKTF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC=C(S1)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-bromophenyl)-4-[2-[(4-bromophenyl)carbamoylamino]ethyl]piperazine-1-carboxamide](/img/structure/B13993364.png)
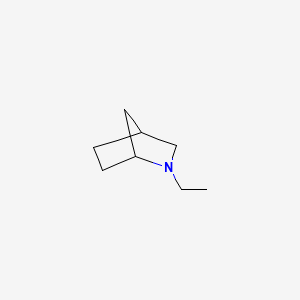


![Diethyl 2-[[4-[(5,7-diacetamidopyrido[3,4-b]pyrazin-3-yl)methyl-methylamino]benzoyl]amino]pentanedioate](/img/structure/B13993391.png)

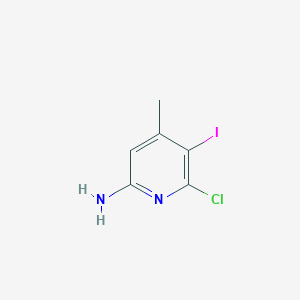
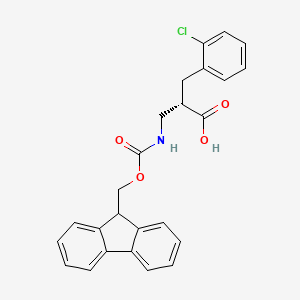
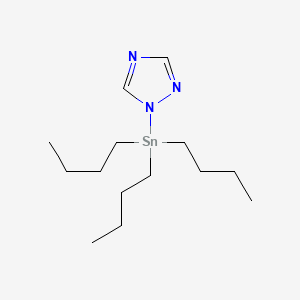
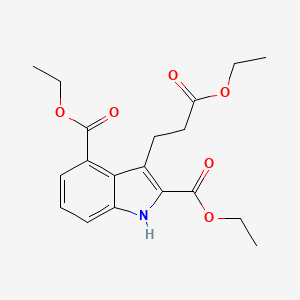
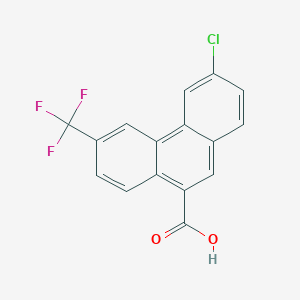
![3-Benzhydrylbicyclo[2.2.2]octan-2-one](/img/structure/B13993423.png)
![Propanoic acid, 3-[2-[2-[bis(phenylmethyl)amino]ethoxy]ethoxy]-, 1,1-dimethylethyl ester](/img/structure/B13993431.png)
